molecular formula C14H13N3O4 B2415447 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2034319-98-5

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2415447
CAS No.: 2034319-98-5
M. Wt: 287.275
InChI Key: OQUVCJLVTZUARP-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The result of the compound’s action is the modulation of metabolic and inflammatory responses. By selectively activating GPBAR1, it can potentially treat metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a suitable hydrazide with a carboxylic acid derivative. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the benzo[d][1,3]dioxole moiety through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

Chemistry

In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of oxadiazole and pyrrolidine rings exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring the compound’s ability to interact with biological targets and its potential therapeutic applications.

Medicine

In medicine, this compound is being studied for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals. Researchers are particularly interested in its potential to treat diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as polymer science, catalysis, and material science. Researchers are exploring its potential to improve the performance and efficiency of industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: shares similarities with other oxadiazole and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d][1,3]dioxole moiety, in particular, sets it apart from other similar compounds, potentially enhancing its stability and bioactivity.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-14(9-1-2-11-12(5-9)20-8-19-11)17-4-3-10(6-17)13-15-7-21-16-13/h1-2,5,7,10H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUVCJLVTZUARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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